Cas no 939-26-4 (2-(Bromomethyl)naphthalene)

2-(Bromomethyl)naphthalene structure
2-(Bromomethyl)naphthalene structure
상품 이름:2-(Bromomethyl)naphthalene
CAS 번호:939-26-4
MF:C11H9Br
메가와트:221.093162298203
MDL:MFCD00004123
CID:40354
PubChem ID:70320

2-(Bromomethyl)naphthalene 화학적 및 물리적 성질

이름 및 식별자

    • 2-(Bromomethyl)naphthalene
    • 2-Naphthylmethyl bromide
    • 2-Bromomethylnaphthalene
    • 2-(brommethyl)naphthalen
    • 2-(bromomethyl)napthalene
    • Naphthalene,2-(bromomethyl)
    • (Naphthalen-2-yl)methylbromide
    • 2-Menaphthyl bromide
    • b-(Bromomethyl)naphthalene
    • b-Naphthylmethyl bromide
    • 2-Naphthylmethylbromide
    • Naphthalene, 2-(bromomethyl)-
    • 2-Bromomethyl naphthalene
    • .beta.-(Bromomethyl)naphthalene
    • RUHJZSZTSCSTCC-UHFFFAOYSA-N
    • zlchem 566
    • PubChem9429
    • 2-bromomethynaphthalene
    • 2-Bromomethylnapthalene
    • 2-Bromomethyinaphthalene
    • 2-bromomethyl-napthalene
    • Naphth-2-ylmethylbromide
    • 2-Bromomethyl napthalene
    • 2-bromomethyl-naph
    • 2-(Bromomethyl)naphthalene (ACI)
    • (Naphthalen-2-yl)methyl bromide
    • 2-(Bromomethyl)naphthalen
    • β-(Bromomethyl)naphthalene
    • β-Naphthylmethyl bromide
    • 2-(bromomethyl) naphthalene
    • Naphthalene, 2-(bromomethyl)-;2-naphthylmethyl bromide
    • MFCD00004123
    • B1524
    • DTXSID10239864
    • 2-(Bromomethyl)naphthalene, 96%
    • .beta.-Naphthylmethyl bromide
    • A24578
    • CS-B1312
    • 2-naphthalenylmethyl bromide
    • A843991
    • EINECS 213-359-5
    • W-100223
    • naphth-2-ylmethyl bromide
    • 2-naphthyl methyl bromide
    • STR04041
    • AKOS005067452
    • AB-131/40897099
    • InChI=1/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H
    • 2-(bromomethyl)-naphthalene
    • 939-26-4
    • DB-020727
    • (2-naphthyl)bromomethane
    • (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; -(Bromomethyl)naphthalene; -Naphthylmethyl bromide
    • SCHEMBL44621
    • F0001-2257
    • NS00022889
    • 2-(bromomethyl)-napthalene
    • naphthalen-2-yl-methyl-bromide
    • EN300-82277
    • AC-4571
    • (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; beta-(Bromomethyl)naphthalene; beta-Naphthylmethyl bromide
    • 2-bromomethyl-naphthalene
    • BP-30159
    • MDL: MFCD00004123
    • 인치: 1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
    • InChIKey: RUHJZSZTSCSTCC-UHFFFAOYSA-N
    • 미소: BrCC1C=C2C(C=CC=C2)=CC=1
    • BRN: 636546

계산된 속성

  • 정밀분자량: 219.98900
  • 동위원소 질량: 219.988763
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 144
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

  • 색과 성상: 백색 결정 분말
  • 밀도: 1.3971 (rough estimate)
  • 융해점: 53.0 to 57.0 deg-C
  • 비등점: 214°C/100mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 230°f
    섭씨: 110 ° c
  • 굴절률: 1.6411 (estimate)
  • 수용성: Soluble in water (reacts), and chloroform.
  • PSA: 0.00000
  • LogP: 3.73470
  • 용해성: 미확정
  • 민감성: 습도에 민감하다

2-(Bromomethyl)naphthalene 보안 정보

  • 기호: GHS05 GHS07
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H314,H317
  • 경고성 성명: P280,P305+P351+P338,P310
  • 위험물 운송번호:UN 3261 8/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 34-43
  • 보안 지침: S26-S28-S36/37/39-S45-S37
  • 포카표 F사이즈:10-21
  • 위험물 표지: C
  • 패키지 그룹:II
  • 저장 조건:2-8°C
  • 포장 등급:II
  • 보안 용어:8
  • 위험 용어:R34
  • 위험 등급:8

2-(Bromomethyl)naphthalene 세관 데이터

  • 세관 번호:29033036
  • 세관 데이터:

    ?? ?? ??:

    29033036

2-(Bromomethyl)naphthalene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB131915-25 g
2-(Bromomethyl)naphthalene, 96%; .
939-26-4 96%
25 g
€93.00 2023-07-20
TRC
B697355-25000mg
2-(Bromomethyl)naphthalene
939-26-4
25g
$ 161.00 2023-04-18
Ambeed
A348707-5g
2-(Bromomethyl)naphthalene
939-26-4 98%
5g
$12.0 2025-02-21
Ambeed
A348707-100g
2-(Bromomethyl)naphthalene
939-26-4 98%
100g
$96.0 2025-02-21
Life Chemicals
F0001-2257-0.5g
2-(Bromomethyl)naphthalene
939-26-4 95%+
0.5g
$19.0 2023-09-07
BAI LING WEI Technology Co., Ltd.
188134-25G
2-Bromomethyl naphthalene, 96%
939-26-4 96%
25G
¥ 773 2022-04-26
eNovation Chemicals LLC
D584490-1kg
2-(Bromomethyl)naphthalene
939-26-4 97%
1kg
$640 2024-06-05
Apollo Scientific
OR4278-5g
2-(Bromomethyl)naphthalene
939-26-4 tech
5g
£15.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102137-25g
2-(Bromomethyl)naphthalene
939-26-4 96%
25g
¥329.90 2023-09-04
Apollo Scientific
OR4278-25g
2-(Bromomethyl)naphthalene
939-26-4 tech
25g
£30.00 2025-02-20

2-(Bromomethyl)naphthalene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Zirconium dioxide ,  Potassium fluoride ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Cyclopentyl methyl ether ;  60 min, rt
1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ;  60 min, rt
참조
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates
Dalidovich, Tatsiana ; Nallaparaju, Jagadeesh Varma ; Shalima, Tatsiana ; Aav, Riina ; Kananovich, Dzmitry G., ChemSusChem, 2022, 15(3),

합성회로 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1 h, reflux
참조
Fluorescence response of anthracene modified D-π-A heterocyclic chromophores containing nitrogen atom to mechanical force and acid vapor
Zhan, Yong, Dyes and Pigments, 2020, 173,

합성회로 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Benzene ,  Dichloromethane ;  rt
1.2 Reagents: Water
참조
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

합성회로 4

반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) ,  Bromodimethylsulfonium bromide Solvents: Chloroform ;  6 h, rt
참조
An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimide
Das, Biswanath; Srinivas, Yallamalla; Holla, Harish; Laxminarayana, Keetha; Narender, Ravirala, Tetrahedron Letters, 2007, 48(38), 6681-6683

합성회로 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt; 18 h, 80 °C
참조
Synthesis and characterization of unsymmetrical Selenoethers: Facile cleavage of the Se-C bond
Singh, Puspendra; Singh, Priyanka; Butcher, Ray J., Inorganica Chimica Acta, 2023, 545,

합성회로 6

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dibromoethane ;  2 h, 60 °C
참조
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

합성회로 7

반응 조건
1.1 Reagents: Phosphorus tribromide ;  0 °C; 2 h, 0 °C; 18 h, rt
참조
Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use-Dependent Inhibitors of Voltage-Gated Sodium Channels
Milani, Gualtiero; Cavalluzzi, Maria Maddalena ; Altamura, Concetta; Santoro, Antonella; Perrone, Mariagrazia; et al, ChemMedChem, 2021, 16(23), 3588-3599

합성회로 8

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: 2,2′-Azobisbutyronitrile Solvents: Cyclohexane
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Method for preparation of (bromoalkyl)naphthalene
, Japan, , ,

합성회로 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Hydrogen bromide
참조
A convenient one-pot synthesis of aralkyl bromides and iodides by reductive halogenation of aromatic carbonyl compounds
Bilger, Christine; Royer, Rene; Demerseman, Pierre, Synthesis, 1988, (11), 902-4

합성회로 10

반응 조건
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ;  4.5 h, reflux
참조
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination
Ghorbani-Vaghei, Ramin; Chegini, Mohammad; Veisi, Hojat; Karimi-Tabar, Mehdi, Tetrahedron Letters, 2009, 50(16), 1861-1865

합성회로 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  2 h, reflux
참조
Synthesis of N-pivot lariat ethers and their metal ion complexation behavior
Bratton, Larry D.; Strzelbicka, Bozena; Bartsch, Richard A., ARKIVOC (Gainesville, 2003, (12), 80-88

합성회로 12

반응 조건
1.1 Reagents: Phosphorus tribromide
참조
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

합성회로 13

반응 조건
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  20 min, rt
1.3 6 h, rt
참조
Promotion of Appel-type reactions by N-heterocyclic carbenes
Hussein, Mohanad A.; Nguyen, Thanh Vinh, Chemical Communications (Cambridge, 2019, 55(55), 7962-7965

합성회로 14

반응 조건
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
참조
Synthesis and characterization of some aza[5]helicenes
Bazzini, Cristina; Brovelli, Sergio; Caronna, Tullio; Gambarotti, Cristian; Giannone, Matteo; et al, European Journal of Organic Chemistry, 2005, (7), 1247-1257

합성회로 15

반응 조건
1.1 Reagents: Iodobenzene diacetate ,  Boron tribromide Solvents: Carbon tetrachloride ,  Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
참조
Applications of the DIB-BBr3 Protocol in Bromination Reactions
Pan, Liangkun; Lee, Ka-Mei; Chan, Yung-Yin; Ke, Zhihai ; Yeung, Ying-Yeung, Organic Letters, 2023, 25(1), 53-57

합성회로 16

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled; rt; 4 h, rt
참조
pH Clock instructed transient supramolecular peptide amphiphile and its vesicular assembly
Dowari, Payel; Das, Saurav; Pramanik, Bapan; Das, Debapratim, Chemical Communications (Cambridge, 2019, 55(94), 14119-14122

합성회로 17

반응 조건
1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ;  4 h, 60 °C
참조
Preparation of high-quality spinning pitch for carbon fiber
, China, , ,

합성회로 18

반응 조건
1.1 Reagents: Acetyl bromide ,  Triethylsilane ,  Tin dibromide Solvents: Dichloromethane
참조
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

합성회로 19

반응 조건
1.1 Reagents: Cyclopentyl methyl ether ,  Potassium fluoride ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… ;  1 h
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ;  1 h
참조
Mechanochemical nucleophilic substitution of alcohols via isouronium intermediates
Dalidovich, Tatsiana; Nallaparaju, Jagadeesh Varma; Shalima, Tatsiana; Aav, Riina; Kananovich, Dzmitry G., ChemRxiv, 2021, 1, 1-16

합성회로 20

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: (Trifluoromethyl)benzene ;  3 h, reflux
참조
Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzene
Suarez, Diana; Laval, Gilles; Tu, Shang-Min; Jiang, Dong; Robinson, Claire L.; et al, Synthesis, 2009, (11), 1807-1810

2-(Bromomethyl)naphthalene Raw materials

2-(Bromomethyl)naphthalene Preparation Products

2-(Bromomethyl)naphthalene 공급 업체

atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:939-26-4)2-(Bromomethyl)naphthalene
주문 번호:CL11096
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:31
가격 ($):discuss personally

2-(Bromomethyl)naphthalene 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-26-4)2-(Bromomethyl)naphthalene
1770218
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:939-26-4)2-(Bromomethyl)naphthalene
A944481
순결:99%
재다:500g
가격 ($):302.0